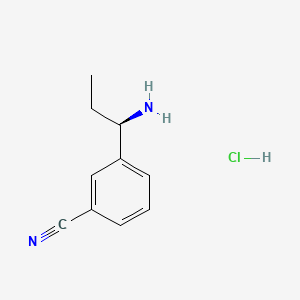

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride

Description

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral benzonitrile derivative characterized by a propylamine side chain at the 3-position of the benzene ring, with an R-configuration at the chiral center. The compound is typically utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor-targeted therapies due to its amine functionality and aromatic nitrile group .

Propriétés

IUPAC Name |

3-[(1R)-1-aminopropyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNURVDNKGGJE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704263 | |

| Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-93-6 | |

| Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopropyl)benzonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-bromobenzonitrile.

Substitution Reaction: The bromine atom is substituted with an aminopropyl group through a nucleophilic substitution reaction. This step often requires a base, such as sodium hydride, and a suitable solvent, like dimethylformamide.

Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-(1-Aminopropyl)benzonitrile hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and salt formation can enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(1-Aminopropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminopropyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Applications De Recherche Scientifique

®-3-(1-Aminopropyl)benzonitrile hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-3-(1-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitrile group can participate in π-π stacking interactions with aromatic residues in protein binding sites.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (R)-3-(1-Aminopropyl)benzonitrile hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position/Group | Key Features |

|---|---|---|---|---|---|

| This compound | Not explicitly listed* | C₁₀H₁₃ClN₂ (estimated) | ~210.7 (estimated) | 3-position: (R)-1-aminopropyl | Chiral amine, nitrile group, hydrochloride salt for enhanced solubility |

| (R)-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride | 1212205-80-5 | C₁₁H₁₅ClN₂ | 210.70 | 3-position: (R)-1-amino-2-methylpropyl | Branched alkyl chain; increased steric hindrance compared to linear propyl |

| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | C₈H₈ClN₂ | 168.62 | 4-position: aminomethyl | Positional isomer; linear aminomethyl group may reduce steric bulk |

| (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride | 1245623-77-1 | C₁₀H₁₂ClN₂O (corrected†) | 198.65 | 3-position: (R)-1-amino-2-hydroxyethyl | Hydroxyl group introduces hydrogen bonding potential; increased hydrophilicity |

† lists an implausible molecular formula (C₃₆H₃₀Si₂), likely a reporting error; the corrected formula aligns with the compound’s name.

Physicochemical and Functional Implications

Chirality and Bioactivity: The R-configuration in this compound and its analogs (e.g., 1212205-80-5) is critical for enantioselective interactions with biological targets, such as enzymes or receptors . The branched 2-methylpropyl group in 1212205-80-5 may reduce metabolic degradation compared to the linear propyl chain in the parent compound .

Substituent Position: The 4-(Aminomethyl)benzonitrile hydrochloride (15996-76-6) demonstrates how positional isomerism affects molecular interactions. The 4-position aminomethyl group may exhibit different binding affinities compared to 3-position derivatives .

Hydrophilicity and Solubility: The hydroxyl group in 1245623-77-1 enhances hydrophilicity, making it more suitable for aqueous formulations compared to the non-hydroxylated analogs .

Activité Biologique

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride, also known by its CAS number 1253792-93-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 185.67 g/mol. The compound features a benzonitrile core with an aminopropyl side chain, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly in relation to adrenergic and dopaminergic pathways. This interaction suggests potential applications in treating neurological disorders.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | MTS Cytotoxicity Assay |

| HCC827 (Lung Cancer) | 10.2 | MTS Cytotoxicity Assay |

| NCI-H358 | 15.0 | MTS Cytotoxicity Assay |

These findings suggest that this compound may inhibit tumor cell proliferation effectively, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its antitumor properties, the compound has been evaluated for neuroprotective effects. Animal studies indicated that administration of this compound could mitigate neuronal damage in models of neurodegenerative diseases, likely through modulation of oxidative stress pathways and enhancement of neuronal survival signals .

Case Studies

- Case Study on Antitumor Activity : A study involving the treatment of A549 lung cancer cells with this compound showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase-3 activity and PARP cleavage.

- Neuroprotection in Experimental Models : In a mouse model of Parkinson's disease, this compound was administered over four weeks. Results showed significant preservation of dopaminergic neurons compared to control groups, alongside improved motor function assessments .

Q & A

Basic: What are the recommended synthetic routes for (R)-3-(1-Aminopropyl)benzonitrile hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

A common approach involves stereoselective synthesis using chiral auxiliaries or catalysts. For example, the benzonitrile core can be functionalized via nucleophilic substitution or reductive amination, followed by resolution of enantiomers using chiral chromatography . Ionic liquids have been explored as recyclable catalysts in analogous benzonitrile syntheses to improve efficiency and reduce waste, though adaptation to this specific compound requires optimization of reaction parameters (e.g., temperature, solvent polarity) . Enantiomeric purity can be verified via chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the stereochemistry at the chiral center and amine proton environment .

- X-ray Diffraction (XRD) : For crystalline structure determination, particularly if polymorphic forms are suspected .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures typically observed above 160°C .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- First Aid : In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce undesired isomers.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while additives like molecular sieves can control moisture-sensitive steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically.

- Byproduct Identification : LC-MS or GC-MS can identify impurities, guiding purification via recrystallization (e.g., using ethanol/water mixtures) .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points, LogP)?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., heating rate in melting point analysis).

- Polymorph Screening : Differences in melting points may arise from polymorphic variations. Use solvent-mediated crystallization trials (e.g., acetonitrile vs. methanol) to isolate forms .

- LogP Determination : Compare shake-flask methods with computational models (e.g., ChemAxon) to resolve discrepancies. Experimental LogP values for related benzonitriles range from 2.8–3.2 .

Advanced: What strategies are effective in resolving low yields during scale-up of the hydrochloride salt formation?

Methodological Answer:

- pH Control : Maintain a pH of 4–5 during salt formation to ensure protonation of the amine group without hydrolyzing the nitrile moiety.

- Anti-Solvent Addition : Introduce cold diethyl ether or hexane to precipitate the hydrochloride salt efficiently.

- Crystallization Optimization : Use seeding with pre-characterized crystals to improve yield and polymorph consistency .

Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Exposure Testing : Use ICH Q1B guidelines to assess photostability under UV/visible light .

- Hygroscopicity Analysis : Dynamic vapor sorption (DVS) can quantify moisture uptake, which may necessitate desiccated storage (e.g., silica gel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.